molecular formula C11H15NO3 B1337835 Ethyl 2-methoxy-4,6-dimethylnicotinate CAS No. 112463-87-3

Ethyl 2-methoxy-4,6-dimethylnicotinate

Cat. No. B1337835
M. Wt: 209.24 g/mol
InChI Key: WKRMWBOVHQQDLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods such as atom transfer radical polymerization (ATRP) for creating copolymers with specific properties , and regiospecific ring opening of a tetrahydrofuran derivative for producing key chiral synthons . These methods indicate a level of control and specificity in the synthesis of complex organic molecules, which could be applicable to the synthesis of Ethyl 2-methoxy-4,6-dimethylnicotinate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-methoxy-4,6-dimethylnicotinate has been analyzed using techniques like X-ray diffraction and NMR spectroscopy . These techniques provide detailed information about the crystal structure, bond angles, and intermolecular interactions, which are crucial for understanding the behavior and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from the polymerization behavior of methacrylate derivatives , as well as the photoisomerization of retinoic acid analogs . These studies demonstrate how structural changes can affect the reactivity and the formation of polymers or isomers.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by their molecular architecture, as seen in the thermosensitivity and aggregation properties of copolymers . The crystal structure and intermolecular interactions also play a significant role in the stability and cohesion of the crystal lattice .

Scientific Research Applications

Prophylactic Effect on Tumor Development

A study by Bollag (1975) investigated an aromatic analog of retinoic acid, closely related to Ethyl 2-methoxy-4,6-dimethylnicotinate, which showed a prophylactic effect on the development of skin papillomas and carcinomas in mice. This compound, when administered orally during the promotion phase of carcinogenesis, delayed the appearance and retarded the growth of papillomas while reducing the incidence of carcinomas, highlighting its potential in tumor prevention (Bollag, 1975).

Crystal Structure and Molecular Properties

Cobo et al. (2008) studied the molecules of Ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, which have structural similarities to Ethyl 2-methoxy-4,6-dimethylnicotinate. They observed almost identical bond lengths and molecular conformations in these compounds. This research provides insight into the molecular properties and structural differences of closely related compounds, which is essential for understanding their potential applications in scientific research (Cobo, Glidewell, Low, & Orozco, 2008).

Application in Polymer Synthesis

Lee, Russell, & Matyjaszewski (2003) described the synthesis of amphiphilic random, gradient, and block copolymers using 2-(dimethylamino)ethyl methacrylate (DMAEMA) and n-butyl methacrylate (BMA), which are chemically related to Ethyl 2-methoxy-4,6-dimethylnicotinate. Their study highlights the importance of such compounds in creating polymers with specific characteristics and potential applications in materials science and engineering (Lee, Russell, & Matyjaszewski, 2003).

Synthesis of Oligoribonucleotides

Takaku, Imai, & Nakayama (1987) conducted a study on the synthesis of oligoribonucleotides using 2′-O-(1-Methyl-1-methoxy)ethyl nucleosides, a compound closely related to Ethyl 2-methoxy-4,6-dimethylnicotinate. They observed that these nucleosides could be used as intermediates for oligonucleotide synthesis, demonstrating the compound's potential application in the field of molecular biology and genetic engineering (Takaku, Imai, & Nakayama, 1987).

Investigation of Antitumor Activity

Jasztold-Howorko et al. (1994) explored the antitumor activity of derivatives of Ethyl 2-methoxy-4,6-dimethylnicotinate. They developed a series of olivacine derivatives starting from 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole and demonstrated significant cytotoxicity and antitumor activity in various models. This research underlines the compound's relevance in developing potential antitumor agents (Jasztold-Howorko et al., 1994).

Synthesis of Pyrimidine Derivatives

Danagulyan, Saakyan, & Panosyan (2001) studied the synthesis of nicotinic acid derivatives, including ethyl esters of 2-alkylamino-4,6-dimethylnicotinic acid, by reacting salts of 1-alkyl-4,6-dimethyl-2-pyrimidinylacetic acid esters with amines. This research contributes to our understanding of the chemical properties and potential applications of Ethyl 2-methoxy-4,6-dimethylnicotinate in organic synthesis and pharmaceutical research (Danagulyan, Saakyan, & Panosyan, 2001).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be a hazard to health . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

ethyl 2-methoxy-4,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-5-15-11(13)9-7(2)6-8(3)12-10(9)14-4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRMWBOVHQQDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448424
Record name ethyl 2-methoxy-4,6-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methoxy-4,6-dimethylnicotinate

CAS RN

112463-87-3
Record name ethyl 2-methoxy-4,6-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hajibabaei, F Shafiei… - Journal of the Chinese …, 2020 - Wiley Online Library
Pyridines are compounds with a wide range of biological activities and they are the basis of several groups of drugs. In this study, the relationship between molecular descriptors and …
Number of citations: 2 onlinelibrary.wiley.com

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